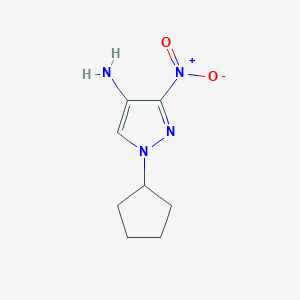1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15774262
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12N4O2 |
|---|---|
| Molecular Weight | 196.21 g/mol |
| IUPAC Name | 1-cyclopentyl-3-nitropyrazol-4-amine |
| Standard InChI | InChI=1S/C8H12N4O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4,9H2 |
| Standard InChI Key | MIUTURKAFQYDKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-cyclopentyl-3-nitropyrazol-4-amine, reflects its core structure: a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with a cyclopentyl group at position 1, a nitro (-NO₂) group at position 3, and an amine (-NH₂) group at position 4 . The cyclopentyl moiety introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems, while the nitro group enhances electrophilicity, enabling participation in reduction or substitution reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₄O₂ | |
| Molecular Weight | 196.21 g/mol | |
| IUPAC Name | 1-cyclopentyl-3-nitropyrazol-4-amine | |
| SMILES | C1CCC(C1)N2C=C(C(=N2)N+[O-])N | |
| InChIKey | MIUTURKAFQYDKQ-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The Standard InChI string (InChI=1S/C8H12N4O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4,9H2) provides a machine-readable representation of the compound’s connectivity. Computational predictions of collision cross-section (CCS) values for adducts such as [M+H]+ (133.1 Ų) and [M+Na]+ (142.0 Ų) aid in mass spectrometry-based identification .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine typically involves nitration of a preformed cyclopentyl-pyrazole intermediate. A generalized approach includes:
-
Pyrazole Ring Formation: Condensation of hydrazine with a 1,3-diketone under acidic or basic conditions to yield the pyrazole core.
-
Cyclopentyl Substitution: Alkylation or nucleophilic substitution at position 1 using cyclopentyl halides or alcohols.
-
Nitration: Introduction of the nitro group via electrophilic aromatic nitration using nitric acid or mixed acids (e.g., HNO₃/H₂SO₄).
Industrial-scale production may employ continuous-flow reactors to optimize nitration efficiency and safety.
Reaction Pathways
The nitro group at position 3 serves as a reactive handle for further derivatization:
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 1-cyclopentyl-3-amino-1H-pyrazol-4-amine.
-
Nucleophilic Substitution: Replacement of the nitro group with thiols, halides, or amines under basic conditions.
Biological Activities and Mechanisms
Hypothesized Pharmacological Profiles
While direct studies on 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine are sparse, structurally related pyrazoles exhibit:
-
Antimicrobial Activity: Pyrazole derivatives disrupt bacterial cell wall synthesis or fungal ergosterol biosynthesis.
-
Anticancer Potential: Nitro groups in pyrazoles may intercalate DNA or inhibit kinases involved in tumor proliferation .
-
Anti-inflammatory Effects: Cyclopentyl groups may modulate cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
Structure-Activity Relationships (SAR)
-
Cyclopentyl Group: Enhances lipid solubility, potentially improving blood-brain barrier penetration .
-
Nitro Group: Acts as an electron-withdrawing group, polarizing the pyrazole ring and facilitating interactions with enzymatic nucleophiles.
Challenges and Future Directions
Research Gaps
-
Toxicity Profiling: No data exist on acute or chronic toxicity in mammalian models .
-
In Vivo Efficacy: Requires validation in disease models to confirm hypothesized antimicrobial or anticancer effects .
Optimization Strategies
-
Nitro Group Replacement: Substituting nitro with trifluoromethyl or cyano groups may improve metabolic stability.
-
Stereochemical Modifications: Introducing chiral centers could enhance target selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume